3,5-Dimethyl-1,4'-bipiperidine
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Overview
Description
3,5-Dimethyl-1,4’-bipiperidine is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol It consists of two piperidine rings connected by a single bond, with methyl groups attached to the 3 and 5 positions of one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1,4’-bipiperidine can be achieved through several methods. One common approach involves the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of 3,5-Dimethyl-1,4’-bipiperidine typically involves large-scale synthesis using similar catalytic processes. The use of metal complexes under both homogeneous and heterogeneous conditions is common, with a focus on optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3,5-Dimethyl-1,4’-bipiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,4’-bipiperidine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate for enzymatic reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings connected by a single bond, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and materials science.
Uniqueness
3,5-Dimethyl-1,4’-bipiperidine is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3,5-dimethyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H24N2/c1-10-7-11(2)9-14(8-10)12-3-5-13-6-4-12/h10-13H,3-9H2,1-2H3 |
InChI Key |
SVXLDJZOZAEIHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CCNCC2)C |
Origin of Product |
United States |
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